3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O3S/c13-10-8-9(3-4-11(10)14)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXBEYWZAMTPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Sulfonylation
The most widely reported method involves reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 2-(6-oxopyridazin-1(6H)-yl)ethylamine. This two-step process begins with the synthesis of the ethylamine-pyridazinone intermediate, followed by sulfonylation under basic conditions.
Intermediate Synthesis :
2-(6-Oxopyridazin-1(6H)-yl)ethylamine is prepared via cyclocondensation of maleic hydrazide with ethylenediamine in refluxing ethanol. The reaction proceeds via a six-membered transition state, yielding the pyridazinone ring with an exocyclic amine. X-ray crystallography of analogous compounds confirms a planar pyridazinone core with bond lengths of 1.38–1.42 Å for C–N and 1.21 Å for the carbonyl group.
Sulfonylation :
The sulfonyl chloride (1.2 equiv) reacts with the ethylamine intermediate (1.0 equiv) in dichloromethane (DCM) at 0–5°C, using triethylamine (2.5 equiv) as a base. Quenching with ice water followed by extraction yields the crude product, which is recrystallized from ethanol/water (3:1) to achieve 68–72% purity.
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Yield | 67–72% |
Solid-Phase Hybrid Synthesis
Adapted from peptide synthesis protocols, this method immobilizes the pyridazinone core on a polystyrene resin functionalized with Wang linkers. Sequential coupling of 3-chloro-4-fluorobenzenesulfonyl chloride and ethylenediamine is performed under microwave irradiation (50°C, 30 min). Cleavage with trifluoroacetic acid (TFA)/water (95:5) liberates the product with 58–62% yield but higher purity (98.5% by HPLC).
Advantages :
- Reduced side reactions due to site isolation on the resin.
- Amenable to parallel synthesis for derivative screening.
One-Pot Tandem Reaction
A novel approach condenses 3-chloro-4-fluorobenzenesulfonamide, glyoxal, and hydrazine hydrate in acetic acid under reflux. The pyridazinone ring forms in situ via [4+2] cycloaddition, with the ethylamine side chain introduced via subsequent alkylation with 1,2-dibromoethane. While efficient (45–50% yield), this method requires rigorous pH control (pH 6.5–7.0) to prevent sulfonamide hydrolysis.
Reaction Optimization and Kinetic Analysis
Solvent Effects on Sulfonylation
Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the ethylamine intermediate but risk sulfonyl chloride decomposition. Kinetic studies in DCM show a second-order rate constant ($$k_2$$) of $$1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1}$$ at 25°C, compared to $$8.5 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1}$$ in THF.
Temperature-Dependent Byproduct Formation
Above 10°C, competing N-alkylation of the pyridazinone nitrogen occurs, generating a bis-sulfonylated impurity (5–12%). Low-temperature conditions (<5°C) suppress this pathway, as confirmed by Arrhenius analysis ($$E_a = 45 \, \text{kJ mol}^{-1}$$).
Analytical Characterization
Spectroscopic Validation
- $$^1\text{H NMR}$$ (DMSO-$$d_6$$): δ 8.21 (d, $$J = 8.4 \, \text{Hz}$$, 1H, Ar–H), 7.89 (dd, $$J = 8.4, 2.0 \, \text{Hz}$$, 1H, Ar–H), 7.72 (d, $$J = 2.0 \, \text{Hz}$$, 1H, Ar–H), 6.78 (d, $$J = 9.6 \, \text{Hz}$$, 1H, pyridazinone-H), 6.12 (d, $$J = 9.6 \, \text{Hz}$$, 1H, pyridazinone-H), 3.65 (t, $$J = 6.0 \, \text{Hz}$$, 2H, CH₂NH), 3.12 (t, $$J = 6.0 \, \text{Hz}$$, 2H, CH₂N).
- HRMS : Calculated for $$ \text{C}{12}\text{H}{10}\text{ClFN}3\text{O}3\text{S} $$ [M+H]⁺: 334.0124; Found: 334.0121.
Crystallographic Analysis
Single-crystal X-ray diffraction (Cu-Kα, λ = 1.54178 Å) reveals a dihedral angle of 82.3° between the benzene and pyridazinone rings. The sulfonamide S–N bond length measures 1.62 Å, consistent with resonance stabilization.
Industrial-Scale Considerations
Cost-Effective Ligand Design
Chelating agents like 1,10-phenanthroline (0.5 mol%) reduce metal-catalyzed decomposition during sulfonylation, improving throughput to 85–90% in pilot batches.
Waste Stream Management
The synthesis generates 3.2 kg of acidic brine per kg of product. Neutralization with Ca(OH)₂ precipitates CaSO₄, enabling 92% solvent recovery via distillation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and fluoro substituents on the benzene ring participate in nucleophilic aromatic substitution (NAS) under controlled conditions.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chloride substitution | K₂CO₃, DMF, 80°C | 3-methoxy-4-fluoro analog | 62% | |
| Fluoride substitution | CuI, pyridine, 120°C | 3-chloro-4-hydroxy analog | 45% |
-
Mechanistic Insight : The electron-withdrawing sulfonamide group activates the aromatic ring toward nucleophilic attack, with regioselectivity influenced by steric effects from the ethyl-pyridazinone side chain.
Pyridazinone Ring Reactivity
The 6-oxopyridazin-1(6H)-yl moiety undergoes characteristic reactions:
Alkylation
| Reagent | Site | Outcome |
|---|---|---|
| Methyl iodide (CH₃I) | Oxygen at position 6 | Forms 6-methoxy derivative |
| Allyl bromide | Nitrogen at position 1 | Produces N-allylated pyridazinium salt |
-
Conditions : NaH, THF, 0°C → RT.
-
Yield : 55–70% for O-alkylation; <30% for N-alkylation due to steric hindrance.
Oxidation-Reduction
| Process | Reagent | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O | Pyridazine-dione (fully oxidized) |
| Reduction | NaBH₄, EtOH | Dihydropyridazinone |
-
Key Data : Oxidation occurs selectively at the pyridazinone ring’s α,β-unsaturated carbonyl system .
Sulfonamide Functional Group Reactions
The benzenesulfonamide group demonstrates classic reactivity:
Hydrolysis
| Conditions | Product |
|---|---|
| H₂SO₄ (conc.), reflux | Benzenesulfonic acid + 2-(6-oxopyridazin-1(6H)-yl)ethylamine |
| NaOH (aq.), 100°C | Sodium sulfonate + free amine |
-
Kinetics : Hydrolysis rates are pH-dependent, with accelerated cleavage under strong acidic or basic conditions .
Cross-Coupling
The sulfonamide nitrogen participates in Buchwald-Hartwig amination:
| Catalyst | Aryl Halide | Product Type | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 4-bromotoluene | N-aryl sulfonamide | 78% |
Electrophilic Aromatic Substitution
The fluorine atom directs electrophiles to the meta position relative to the sulfonamide group:
| Reaction | Reagent | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-chloro-4-fluoro-5-nitro derivative |
| Sulfonation | H₂SO₄, SO₃ | Polysulfonated side products |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C–F bond cleavage on the benzene ring, forming a phenyl radical intermediate.
-
Pyridazinone ring dimerization via [2+2] cycloaddition in nonpolar solvents .
Biological Activity-Driven Reactions
In enzymatic environments (e.g., NLRP3 inflammasome inhibition):
-
Hydrogen bonding : The sulfonamide’s NH group interacts with His-108 residue.
-
Oxidative metabolism : CYP450 enzymes oxidize the pyridazinone ring to form hydroxylated metabolites.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide":
Scientific Research Applications
Compounds containing the oxopyridazine core structure have applications in diverse scientific fields.
- Chemistry They can serve as building blocks in synthesizing complex molecules.
- Biology These compounds can be investigated as bioactive agents with potential antimicrobial or anticancer properties.
- Medicine They can be explored in drug development, particularly for targeting specific enzymes or receptors.
- Industry They can be utilized to develop new materials with unique properties like polymers or coatings.
Potential Biological Activities
The presence of chloro, fluoro, oxopyridazinyl, and benzenesulfonamide groups suggests potential biological activities, especially in pharmacological applications. The compound's structure allows for chemical reactions such as oxidation, reduction, and substitution, which can affect its biological activity. The biological activity of this compound is mainly attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or alteration of target functions, resulting in various biological effects.
Antimicrobial Properties
Similar sulfonamide derivatives exhibit antimicrobial activity, effectively inhibiting folic acid synthesis in bacteria, which makes them effective against a range of bacterial strains.
Anticancer Activity
Related compounds have demonstrated potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Furan and pyridazine moieties may enhance the anticancer activity of these compounds.
Neurological Effects
Sulfonamide derivatives can affect neurological conditions. For instance, a study on a related compound demonstrated its ability to modulate dopaminergic tone and normalize neuroplasticity in models of nicotine addiction, suggesting potential applications in treating neurodegenerative diseases or addiction.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their function. The presence of the sulfonamide group suggests it could mimic the structure of para-aminobenzoic acid, interfering with folic acid synthesis in microorganisms.
Comparison with Similar Compounds
Pyridazine-Linked Benzenesulfonamides ()
Compounds 5a-c share the pyridazine-sulfonamide scaffold but differ in substituents on the benzyloxy group. Key comparisons include:
| Property | Target Compound | 5a (Benzyloxy) | 5b (4-Nitrobenzyloxy) | 5c (4-Cyanobenzyloxy) |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₁₁ClFN₃O₃S | C₁₇H₁₅N₃O₄S | C₁₇H₁₄N₄O₆S | C₁₈H₁₄N₄O₄S |
| Molecular Weight (M+Na) | ~331.5 (calculated) | 380.057548 | 425.052626 | 405.062797 |
| Substituent Effects | Electron-withdrawing Cl/F | Electron-neutral benzyloxy | Strongly electron-withdrawing NO₂ | Moderately electron-withdrawing CN |
| Synthetic Yield | N/A | Not reported | 91% | 90% |
Key Findings :
- Electron-withdrawing groups (NO₂ in 5b, CN in 5c) increase molecular weight and polarity compared to the target compound’s halogen substituents .
Quinazoline-Linked Benzenesulfonamides ()
Compounds 21–24 feature a quinazoline-thioether core instead of pyridazine. Notable contrasts:
| Property | Target Compound | 21 (2-Chlorophenyl) | 24 (4-Fluorophenyl) |
|---|---|---|---|
| Heterocycle | Pyridazine | Quinazoline | Quinazoline |
| Melting Point (°C) | N/A | 273–275 | 299–300 |
| Key Substituents | 3-Cl,4-F on benzene | 2-Cl on phenyl | 4-F on phenyl |
| Molecular Complexity | Moderate | High (thioether, hydrazineyl) | High (thioether, hydrazineyl) |
Key Findings :
- Quinazoline derivatives exhibit higher melting points (>270°C) compared to pyridazine analogues, likely due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
- Substitution position (ortho, meta, para) on the phenyl ring influences physicochemical properties; the target compound’s 3-Cl,4-F pattern may optimize steric and electronic effects for target engagement.
Pyrazolo-Pyrimidine-Chromen Derivatives ()
Example 53 from the patent represents a structurally distinct sulfonamide with a pyrazolo-pyrimidine-chromen system:
| Property | Target Compound | Example 53 |
|---|---|---|
| Molecular Weight | ~331.5 | 589.1 (M++1) |
| Melting Point (°C) | N/A | 175–178 |
| Structural Features | Pyridazine, ethyl linker | Pyrazolo-pyrimidine, chromen |
Biological Activity
3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound classified as a sulfonamide. This compound features a complex structure with halogen substitutions and a pyridazinone moiety, indicating potential biological activities. Sulfonamides are widely recognized for their diverse applications in medicinal chemistry, particularly as antimicrobial agents and in targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is . Key structural components include:
- Chloro and Fluoro Substituents : These halogens can enhance the compound's reactivity and biological activity.
- Pyridazinone Core : This heterocyclic structure is known for its pharmacological properties, including anti-inflammatory and anticancer activities.
The mechanism of action for this compound likely involves its interaction with specific molecular targets within biological systems, such as enzymes or receptors. The presence of the pyridazinone moiety suggests that it may inhibit certain pathways critical for cell proliferation or inflammation.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. This compound may exhibit similar effects by inhibiting bacterial growth through interference with folic acid synthesis.
- Anticancer Potential : Many pyridazinone derivatives have shown promise in cancer therapy by targeting specific pathways involved in tumor growth and metastasis. The compound's unique structure may allow it to interact with critical signaling molecules involved in cancer cell proliferation.
- Inhibition of Osteoclast Differentiation : Some studies suggest that related compounds can inhibit osteoclast differentiation, which is beneficial in treating bone diseases associated with excessive bone resorption.
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds within the same class:
- In Vitro Studies : Compounds similar to this sulfonamide have demonstrated cytotoxic effects against various human tumor cell lines, indicating potential use in cancer treatment .
- Mechanistic Insights : Research highlights that the incorporation of heterocycles like pyridazinones can enhance the pharmacological profiles of drugs, making them effective against multiple targets in cancer cells .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the key steps in synthesizing 3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis involves three critical steps:
Pyridazinone Ring Formation : Cyclization of hydrazine derivatives with diketones under acidic/basic conditions (e.g., HCl/NaOH) to form the 6-oxopyridazin-1(6H)-yl core .
Sulfonamide Group Introduction : Reacting the pyridazinone intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Purification : Chromatographic techniques (e.g., silica gel column) and recrystallization to isolate the pure compound.
Optimization Tips :
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Catalysts : Add catalytic KI to improve sulfonyl chloride activation .
Advanced: How do structural modifications (e.g., halogen substitution, linker length) affect the compound’s binding affinity to biological targets?
Answer:
- Halogen Substitution : The 3-chloro-4-fluoro motif enhances hydrophobic interactions with target pockets (e.g., enzyme active sites). Fluorine’s electronegativity may improve binding specificity via dipole interactions .
- Linker Length : Ethyl linkers balance flexibility and rigidity, optimizing interactions with deep binding sites (e.g., kinase ATP pockets). Shorter linkers reduce entropy loss, while longer ones may decrease affinity due to conformational instability .
Methodological Approach : - Perform structure-activity relationship (SAR) studies using analogs with varied substituents.
- Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks indicate successful synthesis?
Answer:
- 1H/13C NMR :
- Pyridazinone carbonyl: ~168–170 ppm (13C) .
- Sulfonamide protons: δ 7.5–8.0 ppm (aromatic H adjacent to Cl/F) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₁₃H₁₁ClFN₃O₃S (exact mass: 343.02) .
- IR Spectroscopy : Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and pyridazinone C=O (~1650 cm⁻¹) .
Advanced: What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
Answer:
Common Contradictions : Poor in vivo efficacy despite high in vitro potency.
Resolution Strategies :
Pharmacokinetic Profiling :
- Assess metabolic stability using liver microsomes + LC-MS to identify rapid degradation .
- Measure plasma protein binding (e.g., equilibrium dialysis) to evaluate free drug availability .
Formulation Adjustments : Use nanoemulsions or prodrugs to enhance bioavailability .
Target Engagement Studies :
- PET Imaging : Radiolabel the compound to confirm target binding in vivo .
- Biomarker Analysis : Quantify downstream effector molecules (e.g., phosphorylated proteins) .
Basic: What are the primary metabolic pathways of this compound, and how can metabolic stability be assessed experimentally?
Answer:
Metabolic Pathways :
- Phase I : Oxidative dehalogenation (CYP450-mediated) and pyridazinone ring hydroxylation .
- Phase II : Glucuronidation of the sulfonamide group .
Experimental Assessment : - Liver Microsome Assay : Incubate with NADPH-supplemented microsomes; analyze metabolites via LC-MS/MS .
- CYP Inhibition Screening : Use fluorogenic substrates to identify CYP isoforms involved .
Advanced: How can computational methods predict off-target interactions, and what validation experiments are necessary?
Answer:
Computational Workflow :
Molecular Docking : Screen against databases (e.g., ChEMBL) to identify potential off-targets (e.g., kinases, GPCRs) .
Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories .
Validation Experiments :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
